molecular formula C15H24N4O4S B14925975 {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone

{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B14925975
M. Wt: 356.4 g/mol
InChI Key: AFEYGNROONXUHO-UHFFFAOYSA-N
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Description

{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a morpholine ring, all connected through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

    Morpholine Ring Introduction: Finally, the morpholine ring is attached via a similar nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazole N-oxides, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as pyrazolone and pyrazolidine, have similar chemical properties.

    Piperidine Derivatives: Compounds like piperidine and piperazine share the piperidine ring structure.

Uniqueness

What sets {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}(MORPHOLINO)METHANONE apart is its combination of functional groups, which imparts unique reactivity and biological activity

Properties

Molecular Formula

C15H24N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H24N4O4S/c1-12-14(10-16-17(12)2)24(21,22)19-5-3-4-13(11-19)15(20)18-6-8-23-9-7-18/h10,13H,3-9,11H2,1-2H3

InChI Key

AFEYGNROONXUHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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